molecular formula C22H28N2OS B2784062 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851804-81-4

1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2784062
CAS No.: 851804-81-4
M. Wt: 368.54
InChI Key: LEKCFFUBVLAVCH-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative characterized by two key structural motifs:

  • Adamantane-1-carbonyl group: A highly rigid, lipophilic bicyclic hydrocarbon moiety linked via a carbonyl group to the 1-position of the imidazole ring. This group enhances metabolic stability and membrane permeability, traits commonly exploited in medicinal chemistry .

The compound’s molecular formula is C₂₂H₂₆N₂OS (calculated molecular weight: 378.52 g/mol), with the adamantane and 4-methylphenyl groups conferring steric bulk and hydrophobicity.

Properties

IUPAC Name

1-adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS/c1-15-2-4-16(5-3-15)14-26-21-23-6-7-24(21)20(25)22-11-17-8-18(12-22)10-19(9-17)13-22/h2-5,17-19H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKCFFUBVLAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps. One common method includes the reaction of 1-adamantyl bromomethyl ketone with 4-(2-alkyl-1H-imidazol-1-ylmethyl)phenol . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as nickel or palladium to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like iodine or other oxidants.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantane core allows for various substitution reactions, particularly at the methylene bridge positions.

Common reagents used in these reactions include halogens, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions but often include modified adamantane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The imidazole scaffold is widely recognized for its biological activity, making compounds like 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole of significant interest in drug discovery.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that modifications to the imidazole ring can enhance activity against various pathogens. For instance, studies have shown that related imidazole compounds exhibit significant antibacterial and antifungal effects, suggesting that the compound could be evaluated for similar properties .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory characteristics. Imidazole derivatives have been documented to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. The potential for 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole to act as an anti-inflammatory agent warrants further investigation through biological assays .

Anticancer Potential

Given the versatility of imidazole derivatives in targeting cancer pathways, compounds like 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may be explored for anticancer activity. The structural features of this compound could enable it to interact with specific molecular targets involved in tumor growth and metastasis .

Materials Science Applications

Beyond medicinal uses, this compound can also play a role in materials science.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique adamantane structure can facilitate the formation of complex molecules through various chemical reactions, including coupling reactions and cyclization processes .

Catalysis

Chiral imidazolines derived from imidazole compounds are utilized as organic catalysts in asymmetric synthesis. The ability to modify the compound's structure could enhance its catalytic efficiency and selectivity in various organic transformations .

Synthesis and Biological Evaluation

A study focusing on the synthesis of novel imidazole derivatives demonstrated that structural modifications significantly influence biological activity. The synthesized compounds were evaluated for analgesic and anti-inflammatory activities using established pharmacological models .

CompoundActivity TypeTested MethodResults
2gAnalgesicHot Plate89% at 100 mg/kg b.w.
2aAnti-inflammatoryPaw Oedema100% at 100 mg/kg b.w.

This table illustrates the promising pharmacological profiles of related imidazole derivatives, which could inform future studies on 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole.

Structural Analysis

Crystallographic studies have provided insights into the molecular geometry and electronic properties of related adamantane-containing compounds. These studies reveal that the presence of bulky adamantane groups can significantly affect molecular interactions and stability, which is critical for understanding the compound's reactivity and potential applications .

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid framework that can enhance binding affinity to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Adamantane vs.
  • Thioether vs. Sulfonyl/Sulfonamide Groups : The 4-methylbenzylthioether substituent differs from sulfonyl variants (e.g., in ), which are more electron-withdrawing and may influence redox properties or enzyme interactions.

Comparison with Other Imidazoles :

  • 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles (): Synthesized via one-pot condensation of benzil, ammonium acetate, and aldehydes in glacial acetic acid (yields: 65–82%). The target compound’s adamantane and thioether groups likely require multi-step protocols, reducing overall yield.
  • 4-(Adamantan-1-yl)-1-isopropylimidazole (): Prepared via bromination and amination steps, highlighting the challenges of introducing adamantane into heterocycles.

Crystallographic and Conformational Analysis

  • Adamantane Rigidity : The adamantane moiety imposes a fixed geometry, contrasting with flexible alkyl chains in compounds like ethyl 2-{2-[(4-methoxyphenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate ().

Biological Activity

1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, a compound featuring an adamantane moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting with the alkylation of a sulfur-containing precursor followed by cyclization to form the dihydroimidazole ring. Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF), with strong bases facilitating the reaction.

Antimicrobial Properties

Research indicates that adamantane derivatives possess significant antimicrobial activity. For instance, hydrazide-hydrazones derived from 1-adamantyl carbonyl moieties have shown promising antibacterial effects against Gram-positive bacteria and fungi such as Candida albicans. Specific compounds demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μM against various strains .

CompoundMIC (μM)Target Organism
4a12.5Gram-positive bacteria
4b12.5C. albicans
5e6.35Human cancer cell lines

Cytotoxicity

In vitro studies have reported that certain derivatives exhibit cytotoxic effects against human cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. For example, compound 5e showed a viability reduction of approximately 37.78% in Hep3B cells at a concentration of 100 μM .

Cell LineCompoundCell Viability (%) at 100 μM
Hep3B5e37.78
HeLa5e40.42
A5495e19.62
MCF-75e34.13

The biological activity of this compound is believed to be linked to its structural features, particularly the adamantyl group which enhances binding affinity to target proteins or enzymes. The dihydroimidazole ring may interact with nucleophilic sites on biomolecules, leading to various biological outcomes .

Interaction Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and biological targets. These studies suggest that the unique steric configuration provided by the adamantyl group plays a critical role in its bioactivity .

Case Studies

Several studies have explored the bioactivity of adamantane derivatives:

  • Antiviral Activity : Compounds related to adamantane have been evaluated for antiviral properties against various viruses, demonstrating significant activity in chick embryos .
  • Anticancer Properties : The combination of hydrazone and adamantane moieties has led to the discovery of new anticancer agents with enhanced efficacy against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high yields of 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of adamantane-1-carboxylic acid with 4-methylbenzyl mercaptan using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thioether linkage .
  • Step 2 : Cyclization of intermediates under controlled pH (e.g., acidic conditions) to form the 4,5-dihydroimidazole core. Reaction temperature (80–100°C) and solvent choice (e.g., DMF or THF) significantly influence yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of adamantane carbonyl (δ ~170 ppm for carbonyl carbon) and methylphenyl sulfanyl groups (δ ~2.3 ppm for methyl protons) .
  • X-ray Diffraction (XRD) : Use SHELXL for refinement of crystallographic data. Typical bond lengths include C=O (~1.21 Å) and C-S (~1.82 Å), consistent with imidazole derivatives .
  • ORTEP-3 : Visualizes molecular geometry and validates dihedral angles between the adamantane and imidazole moieties .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (minimum inhibitory concentration) values to reference drugs .
  • Cytotoxicity Testing : MTT assays on human tumor cell lines (e.g., HeLa) assess selectivity. IC₅₀ values <10 μM suggest therapeutic potential .

Advanced Research Questions

Q. How do steric effects from the adamantane group influence regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Steric Hindrance Analysis : Adamantane’s rigid structure limits accessibility to the carbonyl group, favoring reactions at the sulfanyl or imidazole positions. Computational modeling (DFT calculations) predicts reaction sites by analyzing electron density and steric maps .
  • Experimental Validation : Compare reaction outcomes (e.g., alkylation or acylation) using bulky vs. small electrophiles. LC-MS monitors intermediate formation .

Q. How to resolve discrepancies in crystallographic data refinement for this compound?

  • Methodological Answer :

  • SHELXL Tweaks : Adjust weighting schemes (e.g., WGHT command) and restraint parameters for anisotropic displacement of adamantane carbons. Validate using R-factor convergence (<5% difference) .
  • Twinned Data Handling : For poorly diffracting crystals, use TWIN/BASF commands in SHELXL to model twin domains .

Q. What electronic effects dominate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Nitro Group Analogs : Compare reactivity with analogs bearing electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Kinetic studies (UV-Vis monitoring) show adamantane’s electron-deficient carbonyl accelerates nucleophilic attack at the sulfanyl group .
  • DFT Calculations : HOMO-LUMO gaps predict sites susceptible to electrophilic/nucleophilic agents .

Q. What strategies are effective for target identification in mechanistic studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding with enzymes (e.g., cytochrome P450). High-affinity poses (ΔG < -8 kcal/mol) suggest plausible targets .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to recombinant proteins (e.g., kinases). A response >50 RU indicates strong interaction .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform HPLC stability assays (pH 1–7, 37°C). Degradation products (e.g., adamantane-1-carboxylic acid) confirm hydrolysis at pH <3 .
  • Contradiction Source : Differences may arise from solvent choice (aqueous vs. organic phases) or impurity profiles in earlier syntheses .

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